
5-Fluoroindole-2-carboxylic acid
Overview
Description
5-Fluoroindole-2-carboxylic acid (C₉H₆FNO₂; MW 179.15) is a fluorinated indole derivative characterized by a fluorine atom at the 5-position and a carboxylic acid group at the 2-position of the indole ring. It is a white crystalline solid with a melting point of 249°C and a purity of ≥98% (HPLC, titration) . The compound has been synthesized via TBAF-assisted benzotriazole N-alkylation and EDC-mediated amide coupling .
Its biological relevance spans multiple domains:
- Neurology: Acts as a competitive antagonist of the glycine site within the NMDA receptor complex, modulating seizure thresholds and potentiating antiepileptic drugs like carbamazepine .
- Anticancer Research: Inhibits human apurinic/apyrimidinic endonuclease 1 (APE1), a DNA repair enzyme overexpressed in cancers, with an IC₅₀ of 10 mM .
- Infectious Diseases: Evaluated for SARS-CoV 3CL protease inhibition via benzotriazole ester derivatives .
Preparation Methods
Synthetic Pathways Overview
Two principal methods dominate the synthesis of 5-fluoroindole-2-carboxylic acid:
-
Iron Powder Reduction-Cyclization
-
Palladium/Carbon Catalytic Reduction Followed by Hydrolysis
Both pathways begin with 2,4-difluoronitrobenzene and dimethyl malonate, diverging at the reduction-cyclization stage. The selection between these methods depends on cost considerations, yield requirements, and catalyst availability .
Method 1: Iron Powder Reduction-Cyclization Approach
Reaction Mechanism and Stepwise Synthesis
The synthesis proceeds via three stages:
Stage 1: Esterification of 2,4-Difluoronitrobenzene
2,4-Difluoronitrobenzene reacts with dimethyl malonate in methanol under sodium methoxide catalysis. The reaction occurs at 5–10°C for 6–8 hours, yielding 4-fluoro-2-(dimethyl malonate)nitrobenzene.
Stage 2: Reduction and Cyclization
The intermediate undergoes reduction using iron powder in a mixture of acetic acid and 6M hydrochloric acid (4:1 v/v) under reflux for 4 hours. Cyclization concurrently forms the indole backbone, producing 5-fluoroindole-2-one.
Stage 3: Purification
Crude product is purified via column chromatography (ethyl acetate:petroleum ether, 3:1 v/v), yielding crystalline this compound .
Table 1: Reaction Parameters for Iron Powder Method
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
Esterification | NaOMe, MeOH | 8°C | 6 h | 92% |
Reduction-Cyclization | Fe, AcOH/HCl (4:1) | Reflux | 4 h | 85% |
Purification | Column chromatography | RT | – | 98% |
Method 2: Palladium/Carbon Catalytic Reduction Pathway
Hydrogenation and Cyclization
This method replaces iron powder with palladium/carbon (Pd/C) under hydrogen atmosphere:
Stage 1: Catalytic Reduction
4-Fluoro-2-(dimethyl malonate)nitrobenzene is hydrogenated at 50°C using 5% Pd/C, yielding 3-methoxycarbonyl-5-fluoroindole-2-one.
Stage 2: Hydrolysis to Carboxylic Acid
The ester intermediate undergoes hydrolysis with 6M HCl in methanol under reflux for 2 hours, cleaving the methoxy group to form the carboxylic acid .
Table 2: Reaction Parameters for Pd/C Method
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
Catalytic Reduction | H₂, 5% Pd/C | 50°C | 3 h | 89% |
Hydrolysis | 6M HCl in MeOH | Reflux | 2 h | 95% |
Purification | Crystallization (EtOAc) | RT | – | 99% |
Comparative Analysis of Synthesis Methods
Table 3: Method Comparison
Parameter | Iron Powder Method | Pd/C Method |
---|---|---|
Cost | Low (iron ≈ $0.50/kg) | High (Pd/C ≈ $300/g) |
Yield | 80–85% | 89–95% |
Purity | 98% (HPLC) | 99% (HPLC) |
Scalability | Suitable for bulk production | Limited by catalyst cost |
The iron powder method offers economic advantages for industrial-scale synthesis, while the Pd/C route provides higher yields and purity for laboratory applications .
Optimization Strategies
Temperature Control in Esterification
Maintaining the esterification temperature at 8°C (±2°C) increases yield by 12% compared to reactions conducted at 25°C. Lower temperatures minimize side reactions such as demethylation .
Stoichiometric Adjustments
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Iron Powder Quantity : Increasing Fe from 3 eq to 4 eq improves yield from 80% to 85% .
-
Acid Concentration : Using 6M HCl instead of 4M enhances cyclization efficiency by 18% .
Industrial Scalability Considerations
The patent CN104045592A emphasizes the industrial viability of the iron powder method due to:
Chemical Reactions Analysis
Types of Reactions: 5-Fluoroindole-2-carboxylic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, chlorine, or nitrating agents in the presence of catalysts.
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Electrophilic Substitution: Halogenated or nitrated derivatives.
Nucleophilic Substitution: Substituted indole derivatives.
Oxidation: Carboxylated or hydroxylated products.
Reduction: Alcohol derivatives.
Scientific Research Applications
Pharmaceuticals
5-Fluoroindole-2-carboxylic acid has been studied for its potential as an antiepileptic agent. Research indicates that it acts as an antagonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex. In one study, administration of this compound significantly elevated the convulsive threshold in animal models and enhanced the efficacy of conventional antiepileptic drugs like carbamazepine and valproate, suggesting its utility in combination therapy for epilepsy .
Antiepileptic Drug | ED50 (mg/kg) | With this compound (mg/kg) |
---|---|---|
Carbamazepine | 13.9 | 7.5 |
Valproate | 291 | 242 |
Phenobarbital | 18.6 | 11.1 |
Agrochemicals
The compound serves as a precursor in the synthesis of various agrochemicals, including fungicides and herbicides. Its fluorine atom enhances biological activity and selectivity, making it a valuable building block in developing new agricultural products .
Case Study: Anticonvulsant Activity
A study published in the Journal of Neural Transmission examined the effects of this compound on convulsive thresholds when combined with traditional antiepileptic medications. The results indicated that while enhancing the efficacy of these drugs, higher doses also resulted in significant side effects, including motor impairment and lethality at certain combinations . This highlights the need for careful dosage management when considering this compound for therapeutic use.
Case Study: Synthesis of Agrochemicals
Research has demonstrated that incorporating fluorinated compounds like this compound into agrochemical formulations can improve their effectiveness against pests and diseases. For instance, its role as a precursor for developing new fungicidal agents has been documented, showing enhanced potency compared to non-fluorinated counterparts .
Mechanism of Action
5-Fluoroindole-2-carboxylic acid acts as an antagonist of the glycine site within the N-methyl-D-aspartate (NMDA) receptor complex. By binding to this site, it inhibits the action of glycine, a co-agonist required for NMDA receptor activation. This inhibition can modulate various neurological processes and has implications in the treatment of neurological disorders .
Comparison with Similar Compounds
The pharmacological and chemical properties of 5-fluoroindole-2-carboxylic acid are influenced by substituent variations on the indole scaffold. Below is a comparative analysis with structurally related compounds:
Structural Analogs and Substitution Effects
Biological Activity
5-Fluoroindole-2-carboxylic acid (FICA) is a compound that has garnered attention for its diverse biological activities, particularly its role as an antagonist of the N-methyl-D-aspartate (NMDA) receptor's glycine site. This article delves into the compound's biological activity, highlighting its pharmacological effects, potential therapeutic applications, and relevant research findings.
Pharmacological Profile
1. NMDA Receptor Antagonism
FICA acts as an antagonist at the glycine site of the NMDA receptor, which plays a crucial role in excitatory neurotransmission and is implicated in various neurological disorders. Research indicates that FICA can elevate the convulsive threshold in animal models, suggesting its potential utility in managing seizure disorders. Specifically, doses of 150 and 200 mg/kg significantly increased the convulsive threshold from 6.8 mA to 8.3 mA, while lower doses did not exhibit such effects .
2. Interaction with Antiepileptic Drugs
FICA has been shown to enhance the efficacy of conventional antiepileptic drugs like carbamazepine and valproate when administered in combination. For instance, the combination of FICA with carbamazepine resulted in a notable reduction of its effective dose (ED50) from 13.9 mg/kg to 7.5 mg/kg . However, it is essential to note that these combinations may also lead to increased side effects, including motor impairment and lethality at higher doses .
Therapeutic Applications
1. Anticonvulsant Properties
The anticonvulsant properties of FICA position it as a candidate for further investigation in epilepsy treatment protocols. Its ability to potentiate existing antiepileptic medications could offer new avenues for therapy, particularly for patients who are resistant to standard treatments.
2. Potential in HIV Treatment
Recent studies have explored derivatives of indole-2-carboxylic acid, including FICA, as potential inhibitors of HIV-1 integrase. These compounds demonstrated significant inhibitory effects on strand transfer activity, with some derivatives showing IC50 values as low as 0.13 µM . This suggests that FICA and its analogs could be further developed as antiviral agents.
Table 1: Summary of Key Findings on FICA
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity and structural identity of 5-Fluoroindole-2-carboxylic acid?
To ensure reliable characterization, use High-Performance Liquid Chromatography (HPLC) with a minimum purity threshold of 98.0 area% and neutralization titration for quantitative analysis . Confirm structural integrity via melting point analysis (249°C with decomposition) and InChI key validation (1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13) for digital verification . Cross-reference spectral data (e.g., IR, NMR) with literature for functional group confirmation.
Q. What safety protocols should be implemented when handling this compound in laboratory settings?
Wear nitrile gloves , protective eyewear, and a lab coat to avoid skin/eye contact (H315, H319 hazards) . Use P95/P100 respirators in poorly ventilated areas . In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention . Store the compound in an inert atmosphere at room temperature to prevent decomposition .
Q. How can researchers address solubility challenges during experimental design with this compound?
The compound is water-insoluble , so use polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . For reactions requiring aqueous conditions, employ co-solvent systems (e.g., DMSO:water mixtures) or derivatize the carboxylic acid group into a more soluble ester . Pre-sonication or gentle heating (≤50°C) may enhance dissolution without degrading the indole core.
Advanced Research Questions
Q. How can copper tubing flow reactors (CTFRs) optimize decarboxylation reactions involving this compound?
CTFRs enable efficient decarboxylation at 250°C without added catalysts, leveraging the reactor’s thermal conductivity. For this compound, use 2.0 equivalents of quinoline as a stabilizing agent and extend reaction times to 12–24 hours to achieve >90% yield . Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in NMDA receptor antagonism vs. antimicrobial activity may arise from substitution patterns (e.g., ethyl or methyl esters altering bioavailability) . Conduct dose-response assays across multiple cell lines and validate target engagement via radioligand binding studies . For in vivo models (e.g., anticonvulsant studies), use knockout mice to isolate glycine site-specific effects .
Q. What mechanistic insights explain the role of this compound in modulating NMDA receptor activity?
The carboxylic acid group chelates Mg²⁺ ions at the receptor’s glycine-binding site, while the fluorine atom enhances electronegativity, stabilizing ligand-receptor interactions . Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities and compare with mutagenesis data (e.g., GluN1 subunit mutations) .
Q. How can synthetic routes to this compound derivatives be scaled for high-throughput screening?
Adopt continuous flow synthesis for intermediates like methyl esters (e.g., this compound methyl ester, CAS 167631-84-7) . Optimize stoichiometry using Design of Experiments (DoE) to minimize side products. For purification, employ automated flash chromatography with C18 columns and methanol/water gradients.
Properties
IUPAC Name |
5-fluoro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBRZCVLDTWLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192945 | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-76-8 | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-76-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000399768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.291 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Fluoroindole-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LFV2Z936CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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